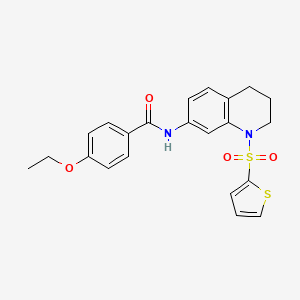
4-ethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-ethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is a chemical compound with the molecular formula C22H22N2O4S2 and a molecular weight of 442.5512. It is intended for research use only and is not for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C22H22N2O4S21. However, detailed structural analysis such as bond lengths and angles, or 3D conformation, was not found in the available resources.
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the resources I found.Physical And Chemical Properties Analysis
While the molecular weight and formula are known1, other physical and chemical properties like melting point, boiling point, solubility, etc., are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
The compound is structurally related to tetrahydroquinoline derivatives, which are commonly found in biologically active molecules of either natural or synthetic origin. These derivatives are excellent candidates as potential pharmaceutical agents due to their range of biological properties, including antitumor and antimicrobial activities. For example, the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents involves modifications on the phenyl ring by introducing groups with various electronic, steric, and lipophilic properties, highlighting the compound's role in the development of novel anticancer drugs (Redda et al., 2010).
Biological Activities
Quinoline and its derivatives have been extensively studied for their diverse pharmacological activities. For instance, N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives have been synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic potential in rats, demonstrating the compound's relevance in exploring new therapeutic agents (Rahman et al., 2014).
Antimicrobial and Anticonvulsant Properties
The research on thioxoquinazolinone derivatives, including studies on their anticonvulsant and antimicrobial activities, further illustrates the compound's potential in medical applications. Novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones synthesized from anthranilic acid have shown broad-spectrum activity against various Gram-positive and Gram-negative bacteria and fungi, as well as potent anticonvulsant activity, indicating their utility in developing new treatments for microbial infections and seizure disorders (Rajasekaran et al., 2013).
Nonlinear Optical Properties
The compound's structural analogs have also been explored for their nonlinear optical properties, demonstrating potential applications in optical limiting devices. For instance, studies on the nonlinear optical absorption of quinolinium derivatives have identified several samples as promising candidates for optical limiting applications, showcasing the compound's applicability beyond pharmaceuticals into materials science (Ruanwas et al., 2010).
Safety And Hazards
Specific safety and hazard information for this compound is not provided in the available resources. As a general rule, all chemicals should be handled with appropriate safety measures.
Zukünftige Richtungen
The future directions or potential applications of this compound are not specified in the available resources.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a detailed analysis, please refer to scientific literature or consult a chemistry professional.
Eigenschaften
IUPAC Name |
4-ethoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-2-28-19-11-8-17(9-12-19)22(25)23-18-10-7-16-5-3-13-24(20(16)15-18)30(26,27)21-6-4-14-29-21/h4,6-12,14-15H,2-3,5,13H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRIBKYVCCGJGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Lithium(1+) ion 5-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2371123.png)
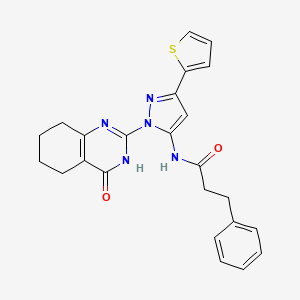
![N-[cyano(2-methoxyphenyl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxamide](/img/structure/B2371126.png)
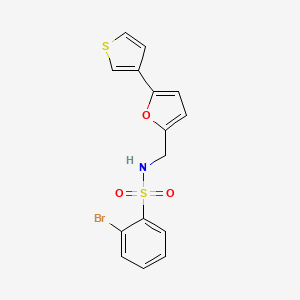
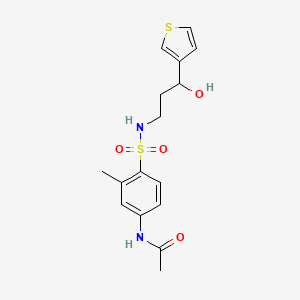
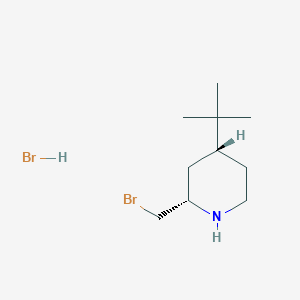
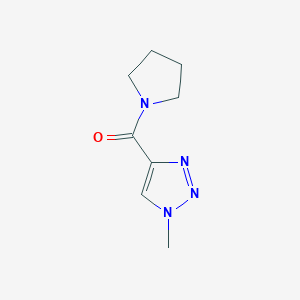
![5-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2371132.png)

![[5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride](/img/structure/B2371135.png)
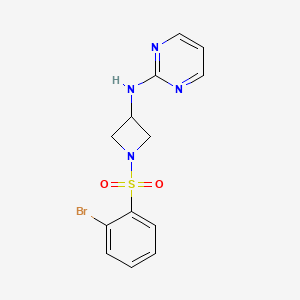
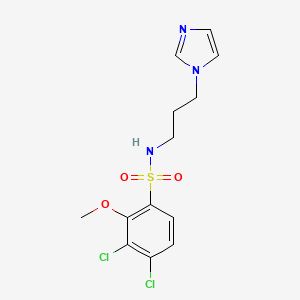
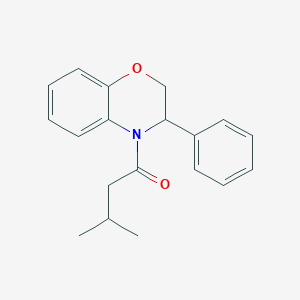
![5-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2371141.png)